3-(Nitromethyl)cyclopentanone
Overview
Description
3-(Nitromethyl)cyclopentanone is an organic compound with the molecular formula C₆H₉NO₃ It is a cyclopentanone derivative with a nitromethyl group attached to the third carbon of the cyclopentanone ring
Scientific Research Applications
3-(Nitromethyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
Future Directions
The oxidation mechanism of cyclopentanone, a related compound, under high-pressure conditions remains incompletely understood, and this knowledge gap limits its practical applications . The results of this study can be used for future research on the kinetic combustion mechanisms of cyclopentanone under high pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Nitromethyl)cyclopentanone can be synthesized through several methods. One common approach involves the nitration of cyclopentanone derivatives. For instance, cyclopentanone can be reacted with nitromethane in the presence of a base such as sodium ethoxide to yield this compound. The reaction typically occurs under mild conditions and requires careful control of temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrocyclopentanone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopentanone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the nitromethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrocyclopentanone derivatives.
Reduction: Aminocyclopentanone derivatives.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)cyclopentanone involves its interaction with molecular targets through its nitro and carbonyl functional groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simple ketone with a five-membered ring structure.
Nitromethane: A nitro compound with a single carbon atom.
3-Nitrocyclopentanone: A similar compound with the nitro group directly attached to the cyclopentanone ring.
Uniqueness
3-(Nitromethyl)cyclopentanone is unique due to the presence of both a nitromethyl group and a cyclopentanone ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
3-(nitromethyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCMXDWKATUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474712 | |
Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81266-47-9 | |
Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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